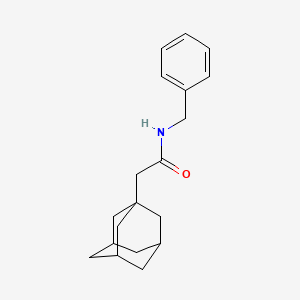
2-(1-adamantyl)-N-benzylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-benzylacetamide is an organic compound featuring an adamantane core, a benzyl group, and an acetamide moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-benzylacetamide typically involves the reaction of 1-adamantylamine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-adamantylamine attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired product.
Reaction Conditions:
Reagents: 1-adamantylamine, benzyl chloroacetate
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
化学反应分析
Types of Reactions
2-(1-adamantyl)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Adamantanone derivatives
Reduction: Amine derivatives
Substitution: Halogenated benzyl derivatives
科学研究应用
2-(1-adamantyl)-N-benzylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique structural properties.
作用机制
The mechanism of action of 2-(1-adamantyl)-N-benzylacetamide involves its interaction with specific molecular targets. The adamantane core provides steric hindrance, enhancing the compound’s binding affinity to target proteins. The benzyl group contributes to hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in the target protein. These interactions collectively modulate the activity of the target protein, leading to the compound’s observed effects.
相似化合物的比较
2-(1-adamantyl)-N-benzylacetamide can be compared with other adamantane derivatives, such as:
1-adamantylamine: Lacks the benzyl and acetamide groups, resulting in different reactivity and applications.
2-(1-adamantyl)ethanol: Contains a hydroxyl group instead of the benzyl and acetamide groups, leading to different chemical properties.
1-adamantylacetic acid: Features a carboxylic acid group, which alters its solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the adamantane core with the benzyl and acetamide groups, providing a distinct set of chemical and biological properties.
属性
CAS 编号 |
286386-48-9 |
|---|---|
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-benzylacetamide |
InChI |
InChI=1S/C19H25NO/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21) |
InChI 键 |
YQBDBDHKAYEANT-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=CC=C4 |
溶解度 |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


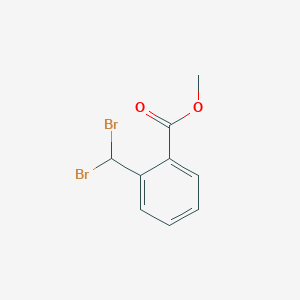
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
![2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
![N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide](/img/structure/B14152775.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)
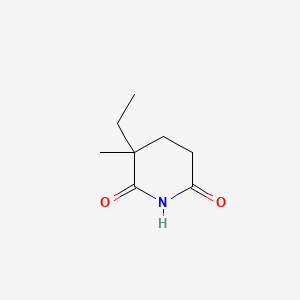
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide](/img/structure/B14152791.png)
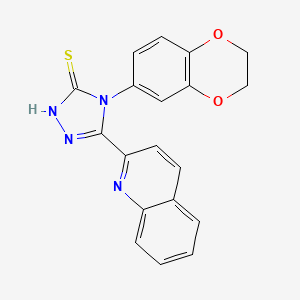
![Ethyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B14152799.png)
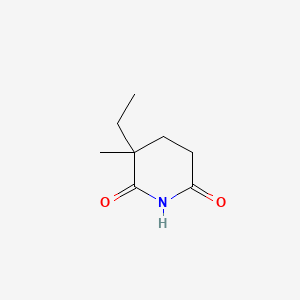
![Thieno[3,2-b]pyridine-5-carbonitrile](/img/structure/B14152816.png)
![2-Methyl-3,3-bis(methylsulfanyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14152829.png)


